2-benzyl-6-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-6-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a benzyl group at the 2nd position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-6-methyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with benzyl halides under basic conditions. One common method includes the use of sodium hydroxide as a base and ethanol as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as iodine or copper salts may be used to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-benzyl-6-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazoles, nitrobenzothiazoles.
Scientific Research Applications
2-benzyl-6-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-benzyl-6-methyl-1,3-benzothiazole involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the BCL-2 family of proteins, which are involved in the regulation of apoptosis, thereby inducing cell death in cancer cells .
Comparison with Similar Compounds
- 2-Phenylbenzothiazole
- 2-Methylbenzothiazole
- 2-Aminobenzothiazole
Comparison: 2-benzyl-6-methyl-1,3-benzothiazole is unique due to the presence of both benzyl and methyl groups, which can influence its biological activity and chemical reactivity. Compared to 2-Phenylbenzothiazole, the benzyl group provides additional steric hindrance, potentially affecting binding interactions with molecular targets. The methyl group at the 6th position can also impact the compound’s electronic properties, making it distinct from other benzothiazole derivatives .
Properties
Molecular Formula |
C15H13NS |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-benzyl-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H13NS/c1-11-7-8-13-14(9-11)17-15(16-13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
NGHUIIVEGWGNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.